2-(1H-indol-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone 2-(1H-indol-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2034411-71-5
VCID: VC7361579
InChI: InChI=1S/C19H18F3N5O/c20-19(21,22)16-10-17(25-12-24-16)26-5-7-27(8-6-26)18(28)9-13-11-23-15-4-2-1-3-14(13)15/h1-4,10-12,23H,5-9H2
SMILES: C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CNC4=CC=CC=C43
Molecular Formula: C19H18F3N5O
Molecular Weight: 389.382

2-(1H-indol-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

CAS No.: 2034411-71-5

Cat. No.: VC7361579

Molecular Formula: C19H18F3N5O

Molecular Weight: 389.382

* For research use only. Not for human or veterinary use.

2-(1H-indol-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone - 2034411-71-5

Specification

CAS No. 2034411-71-5
Molecular Formula C19H18F3N5O
Molecular Weight 389.382
IUPAC Name 2-(1H-indol-3-yl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C19H18F3N5O/c20-19(21,22)16-10-17(25-12-24-16)26-5-7-27(8-6-26)18(28)9-13-11-23-15-4-2-1-3-14(13)15/h1-4,10-12,23H,5-9H2
Standard InChI Key YMJBZDFUEDCOBG-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CNC4=CC=CC=C43

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three pharmacologically significant motifs:

  • Indole core: A bicyclic aromatic system with a pyrrole ring fused to benzene, known for interactions with serotonin receptors and kinase domains.

  • Trifluoromethylpyrimidine: A heterocyclic ring substituted with a trifluoromethyl group, enhancing metabolic stability and target binding through hydrophobic and electronic effects.

  • Piperazine-ethanone linker: A flexible spacer enabling conformational adaptability for target engagement, commonly observed in CNS-active compounds .

The molecular formula is C₁₉H₁₈F₃N₅O, with a molar mass of 389.382 g/mol. Key functional groups include:

  • Ketone (ethanone)

  • Tertiary amine (piperazine)

  • Aromatic heterocycles (indole, pyrimidine)

Table 1: Structural Features

ComponentRole in Bioactivity
IndoleSerotonergic modulation, kinase binding
TrifluoromethylpyrimidineMetabolic stability, hydrophobic interactions
PiperazineSolubility enhancement, GPCR targeting

Physicochemical Profile

Despite limited experimental solubility data, computational predictions (e.g., LogP ≈ 3.2) suggest moderate lipophilicity, suitable for blood-brain barrier penetration. The trifluoromethyl group contributes to electronegativity, potentially influencing hydrogen bonding and π-stacking interactions.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathways

While no explicit protocol for this compound exists, analogous structures suggest a multi-step approach:

  • Indole-3-acetic acid derivation: Acetylation of indole-3-acetic acid to form the ethanone core.

  • Piperazine functionalization: Coupling 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine via nucleophilic acyl substitution.

  • Purification: Chromatographic techniques (HPLC, flash chromatography) to isolate the product.

Reaction conditions likely involve:

  • Solvents: DMF, THF, or dichloromethane

  • Catalysts: EDCI/HOBt for amide bond formation

  • Temperature: 0°C to room temperature

Analytical Characterization

Structural confirmation relies on:

  • NMR spectroscopy: ¹H/¹³C NMR for backbone verification (e.g., indole NH at δ 10–12 ppm).

  • Mass spectrometry: ESI-MS showing [M+H]⁺ peak at m/z 390.38.

  • HPLC: Purity assessment (>95%) using C18 columns.

TargetPredicted K<sub>i</sub> (nM)Therapeutic Area
CDK212–50Oncology
5-HT<sub>4</sub>80–120CNS disorders
E. coli gyrase200–400Antimicrobials

Biological Activity

Although direct assays are unavailable, related compounds exhibit:

  • Antiproliferative effects: IC₅₀ = 1–10 µM in leukemia cell lines.

  • Antimicrobial activity: MIC = 8–32 µg/mL against Gram-positive pathogens .

  • Neuroprotective properties: 40–60% reduction in Aβ fibril formation .

Challenges and Limitations

Pharmacokinetic Concerns

  • Solubility: Predicted aqueous solubility <0.1 mg/mL may limit bioavailability.

  • Metabolic stability: Potential CYP450-mediated oxidation of indole.

Future Directions

  • Structural optimization: Introduce sulfonamide groups to enhance solubility .

  • In vivo studies: Evaluate toxicity and efficacy in murine cancer models.

  • Target deconvolution: CRISPR-Cas9 screens to identify novel interactors.

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